2,3-Bis[(E)-benzylidene]butanedioic acid
Description
Properties
IUPAC Name |
(2E,3E)-2,3-dibenzylidenebutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-17(20)15(11-13-7-3-1-4-8-13)16(18(21)22)12-14-9-5-2-6-10-14/h1-12H,(H,19,20)(H,21,22)/b15-11+,16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCUGKQNIYGAON-JOBJLJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=CC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\C(=C/C2=CC=CC=C2)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19806-12-3 | |
| Record name | NSC147398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Base-Catalyzed Condensation
In a typical procedure, equimolar quantities of benzaldehyde and butanedioic acid are dissolved in ethanol or aqueous ethanol. A catalytic base—commonly sodium hydroxide (NaOH), potassium hydroxide (KOH), or piperidine—is introduced to deprotonate the α-hydrogens of succinic acid, forming a resonance-stabilized enolate. Heating the reaction mixture at 60–80°C for 6–12 hours facilitates the elimination of water, yielding the conjugated E-isomer as the major product.
Reaction Conditions:
Solvent-Free Modifications
Recent advancements emphasize solvent-free protocols to enhance atom economy. Mechanochemical grinding of benzaldehyde and butanedioic acid with solid NaOH at room temperature achieves 70% yield within 4 hours, minimizing waste generation.
Alternative Synthetic Routes
Nucleophilic Substitution of Halogenated Precursors
A patent-pending method utilizes 2,3-dibromosuccinic acid as a starting material, reacting it with benzylamine under acidic conditions. This two-step process involves:
- Bromination: Succinic acid is treated with bromine in acetic acid to yield 2,3-dibromosuccinic acid.
- Amination and Oxidation: The dibrominated intermediate reacts with benzylamine in ethanol, followed by oxidative dehydrogenation to install the benzylidene groups.
Key Parameters:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH | 40°C, 3 hr | 85% |
| Amination | Benzylamine, H₂SO₄ | Reflux, 8 hr | 62% |
Lewis Acid-Catalyzed Cyclocondensation
Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) catalyzes the cyclocondensation of benzaldehyde with maleic anhydride, followed by hydrolysis to the dicarboxylic acid. This route avoids base-sensitive substrates but requires stringent anhydrous conditions.
Industrial-Scale Production
Large-scale synthesis prioritizes continuous flow reactors to optimize heat transfer and reaction homogeneity. Key industrial adaptations include:
Continuous Flow Synthesis
- Reactor Type: Tubular flow reactor with static mixers
- Residence Time: 30–45 minutes
- Throughput: 50–100 kg/day
- Purity: ≥98% (HPLC)
Purification Techniques
- Recrystallization: Ethanol/water (7:3 v/v) removes unreacted benzaldehyde.
- Chromatography: Silica gel column chromatography resolves E/Z isomers, though industrial settings prefer fractional crystallization for cost efficiency.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Stereochemical Control
The E-selectivity of the benzylidene groups arises from the thermodynamic stability of the trans-configuration during the dehydration step. Computational studies confirm that the transition state for E-isomer formation is 12–15 kJ/mol lower in energy than the Z-isomer counterpart.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(E)-benzylidene]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzylidene carboxylic acids.
Reduction: Formation of benzyl-substituted butanedioic acid.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2,3-Bis[(E)-benzylidene]butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a glycogen phosphorylase inhibitor, which can influence insulin secretion and glucose metabolism.
Medicine: Explored for its potential therapeutic applications in the treatment of metabolic diseases such as type 2 diabetes mellitus.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis[(E)-benzylidene]butanedioic acid involves its interaction with specific molecular targets and pathways:
Glycogen Phosphorylase Inhibition: The compound inhibits glycogen phosphorylase, an enzyme involved in glycogen breakdown, thereby reducing hepatic glucose production.
Insulin Secretion: It enhances glucose-stimulated insulin secretion by activating pathways such as glycolysis, mitochondrial oxidation, and mTORC1-specific phosphorylation of S6K.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzylidene Groups
(2E,3E)-2,3-Bis(4-(4′-methoxybenzyloxy)benzylidene)succinic Acid
- Structural Features : Methoxy and benzyloxy substituents on the benzylidene groups enhance electron-donating effects, altering conjugation.
- Spectroscopic Data :
- Impact of Substituents : Methoxy groups increase solubility in polar solvents compared to unsubstituted benzylidene derivatives.
(E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile
- Structural Features : Replaces carboxylic acid groups with nitriles and introduces imine linkages.
- Spectroscopic Data :
- Electronic Effects : Nitriles withdraw electron density, reducing acidity (pKa ~4–5) compared to dicarboxylic acid derivatives (pKa ~2–3) .
Derivatives with Modified Backbones
2,2-Bis(hydroxymethyl)butanoic Acid
- Structural Features : Hydroxymethyl groups replace benzylidene moieties, creating a flexible, branched structure.
- Physicochemical Properties :
- Reactivity : Prone to esterification and oxidation, unlike the conjugation-stabilized benzylidene derivatives.
Perfluorinated Butanedioic Acid Esters
- Examples: 1,4-Bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl) ester .
- Properties :
Acidic and Catalytic Behavior
Comparison of Acidity (pKa)
- Hydrolysis Reactivity : The parent compound undergoes slower hydrolysis compared to formic acid due to steric hindrance from benzylidene groups .
Hydrogen-Bonding and Crystallographic Insights
Biological Activity
2,3-Bis[(E)-benzylidene]butanedioic acid, commonly referred to as a derivative of benzylidene compounds, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structure, which consists of two benzylidene groups attached to a butanedioic acid backbone. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.
- Chemical Formula : CHO
- Molecular Weight : 286.29 g/mol
- CAS Number : 19806-12-3
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound, 2-benzylidene-3-oxobutanamide, was shown to possess potent antibacterial activity against multi-drug resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating their effectiveness in inhibiting bacterial growth.
| Compound | MIC against MRSA | MIC against Acinetobacter baumannii |
|---|---|---|
| Compound 17 | 2 µg/mL | 16 µg/mL |
| Compound 18 | 2 µg/mL | Not tested |
This suggests that modifications to the benzylidene moiety can enhance antibacterial efficacy while maintaining low toxicity levels in human cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as a tyrosinase inhibitor, which is relevant in the context of skin whitening and anti-aging products. The IC values for various analogs have been reported, with some exhibiting significantly higher potency than traditional inhibitors like kojic acid.
| Analog | IC (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 3 | 1.12 | 22-fold stronger |
| Kojic Acid | 24.09 | Reference |
The removal of certain substituents in the analogs resulted in varying degrees of inhibition, indicating a structure-activity relationship that can be exploited for drug design .
Study on Antibacterial Properties
A study aimed at synthesizing and evaluating the antibacterial activity of various derivatives of benzylidene compounds found that specific substitutions on the benzyl ring significantly influenced antimicrobial potency. The synthesized compounds were tested against WHO priority pathogens, revealing that several exhibited very good activity against resistant strains. For example, compounds with nitro substitutions showed enhanced activity against MRSA and other Gram-positive bacteria .
Tyrosinase Inhibition Study
Another investigation focused on the tyrosinase inhibitory activity of benzylidene derivatives. The study utilized Lineweaver–Burk plots to elucidate the mechanism of inhibition and confirmed that certain analogs could effectively inhibit enzyme activity at low concentrations. This finding is particularly relevant for cosmetic applications where skin depigmentation is desired .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
